Crystals. (NTP, 1992) Indometacin is a member of the class of indole-3-acetic acids that is indole-3-acetic acid in which the indole ring is substituted at positions 1, 2 and 5 by p-chlorobenzoyl, methyl, and methoxy groups, respectively. A non-steroidal anti-inflammatory drug, it is used in the treatment of musculoskeletal and joint disorders including osteoarthritis, rheumatoid arthritis, gout, bursitis and tendinitis. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an analgesic, a gout suppressant, a drug metabolite, a xenobiotic metabolite, a xenobiotic, an environmental contaminant and a non-steroidal anti-inflammatory drug. It is a N-acylindole, a member of monochlorobenzenes, an aromatic ether and a member of indole-3-acetic acids. Indometacin, or indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties. NSAIDs consist of agents that are structurally unrelated; the NSAID chemical classification of indometacin is an indole-acetic acid derivative with the chemical name 1- (p-chlorobenzoyl)25-methoxy-2-methylindole-3-acetic acid. The pharmacological effect of indometacin is not fully understood, however, it is thought to be mediated through potent and nonselective inhibition of the enzyme cyclooxygenase (COX), which is the main enzyme responsible for catalyzes the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway. Indometacin was first discovered in 1963 and it was first approved for use in the U.S. by the Food and Drug Administration in 1965, along with other acetic acid derivatives such as [diclofenac] and [sulindac] that were also developed during the 1960s. Since then, indometacin has been extensively studied in clinical trials as one of the most potent NSAIDs in blocking prostaglandin synthesis and was among the first NSAIDs to be used in the symptomatic treatment of migraine and for headaches that eventually became known as “indomethacin-responsive” headache disorders. Most commonly used in rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute shoulder pains, and acute gouty arthritis, indometacin is currently available as oral capsules as well as other methods of administration, including rectal and intravenous formulations. Intravenous indometacin is administered to close a hemodynamically significant patent ductus arteriosus, as indicated by clinical evidence, in premature infants. Ophthalmic indometacin has been studied and used in the symptomatic treatment of postoperative ocular inflammation and pain and/or complications after cataract surgery. Although deemed effective in reducing ocular inflammation in clinical studies, topical NSAIDs were also associated with a potential reduction in corneal sensitivity accompanied by an increased risk of superficial punctate keratitis and subjective symptoms of discomfort, including pain, burning or pricking, or a tingling sensation after instillation into the cul‐de‐sac. Indomethacin is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of indomethacin is as a Cyclooxygenase Inhibitor. Indomethacin is a potent nonsteroidal antiinflammatory drug (NSAID) typically used for chronic inflammatory arthritis. Indomethacin has been associated with rare cases of idiosyncratic drug induced liver disease. Indomethacin is a natural product found in Alpinia officinarum, Penicillium chrysogenum, and other organisms with data available. Indomethacin is a synthetic nonsteroidal indole derivative with anti-inflammatory activity and chemopreventive properties. As a nonsteroidal anti-inflammatory drug (NSAID), indomethacin inhibits the enzyme cyclooxygenase, thereby preventing cyclooxygenase-mediated DNA adduct formation by heterocyclic aromatic amines. This agent also may inhibit the expression of multidrug-resistant protein type 1, resulting in increased efficacies of some antineoplastic agents in treating multi-drug resistant tumors. In addition, indomethacin activates phosphatases that inhibit the migration and proliferation of cancer cells and downregulates survivin, which may result in tumor cell apoptosis. (NCI04) Indomethacin is a non-steroidal antiinflammatory agent (NSAIA) with antiinflammatory, analgesic and antipyretic activity. Its pharmacological effect is thought to be mediated through inhibition of the enzyme cyclooxygenase (COX), the enzyme responsible for catalyzes the rate-limiting step in prostaglandin synthesis via the arachidonic acid pathway. A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES. See also: Indomethacin Sodium (has salt form).
Related Compounds
Reference:
Reference:
Reference:
Reference:
Prostaglandin E2 (PGE2)
Relevance: Indomethacin's pharmacological action involves inhibiting PGE2 synthesis. Studies have shown that while indomethacin blocks ovulation, likely due to PGE2 reduction, PGE2 itself cannot reverse this effect []. This suggests a complex interplay between indomethacin, PGE2, and the ovulation process. In another study, it was observed that the indomethacin-induced reduction in lung perfusion in dogs with pneumonia could be partially reversed by intravenous infusion of PGI2, a prostaglandin with vasodilatory effects []. This highlights the potential therapeutic use of prostaglandins in counteracting certain adverse effects of indomethacin.
Reference:
15-R-15 methyl-prostaglandin E2 (MePGE2)
Relevance: Research shows that MePGE2 can reverse the reduction in villous cell numbers and the increase in crypt cell numbers caused by indomethacin in the small intestine of rats []. This indicates MePGE2's potential to counteract some of the negative effects of indomethacin on the gastrointestinal tract.
Reference:
Phenylbutazone
Relevance: Similar to indomethacin, phenylbutazone can cause gastric mucosal injury, including redness, hemorrhage, and erosions [].
Reference:
Piroxicam
Relevance: Piroxicam, similar to indomethacin, is a NSAID that effectively treats low back pain, exhibiting comparable efficacy in clinical trials []. This suggests that both drugs could be considered viable treatment options for this condition.
Reference:
Reference:
Paracetamol (Acetaminophen)
Relevance: Paracetamol, unlike indomethacin and ibuprofen, does not significantly affect blood urea nitrogen (BUN) and serum creatinine levels when used to treat patent ductus arteriosus in preterm infants []. This suggests that paracetamol might offer a safer alternative with fewer renal side effects compared to indomethacin.
Reference:
Corticotropin-Releasing Factor (CRF)
Relevance: While not structurally related to indomethacin, CRF has been shown to exert a protective effect on the gastric mucosa against indomethacin-induced injury, particularly in diabetic rats []. This suggests a potential therapeutic avenue for mitigating indomethacin's gastrointestinal side effects.
Reference:
Urocortin I
Relevance: Like CRF, urocortin I shows potential in mitigating indomethacin-induced enteropathy in rats, highlighting its protective effects against gastrointestinal damage caused by indomethacin []. This suggests a possible role for CRF agonists in managing indomethacin-associated side effects.
Reference:
Sodium Salicylate
Relevance: Sodium salicylate significantly alters the pharmacokinetics of indomethacin, specifically increasing its systemic and biliary clearance, reducing its plasma protein binding, and increasing its volume of distribution []. This interaction highlights the importance of considering potential drug interactions when administering indomethacin alongside other medications.
Reference:
Galangin
Relevance: While structurally distinct from indomethacin, galangin shows promising results in alleviating indomethacin-induced cytotoxicity and barrier dysfunction in rat intestinal epithelial cells []. This suggests a potential therapeutic role for galangin in mitigating the gastrointestinal side effects of indomethacin.
Reference:
Kaempferol
Relevance: Similar to galangin, kaempferol shows promise in reducing indomethacin-induced cytotoxicity and barrier loss in rat intestinal epithelial cells []. This further supports the potential use of flavonols like kaempferol in mitigating the gastrointestinal side effects associated with indomethacin.
Reference:
Melatonin
Relevance: Melatonin, despite its distinct structure and function compared to indomethacin, demonstrates a protective effect against indomethacin-induced gastric mucosal cell apoptosis in rats []. This suggests melatonin's potential as a therapeutic agent for reducing gastric damage associated with indomethacin use.
Reference:
Oleuropein
Relevance: Oleuropein, despite having a different structure and mechanism of action than indomethacin, shows promise in protecting against indomethacin-induced renal damage in rats []. This suggests a potential role for oleuropein in mitigating the nephrotoxic effects associated with indomethacin use.
Reference:
Platelet-Derived Growth Factor (PDGF)
Relevance: PDGF, although not structurally related to indomethacin, has been shown to reverse the delayed duodenal ulcer healing caused by indomethacin in rats []. This indicates its potential to promote healing and counteract the adverse effects of indomethacin on ulcer repair.
Reference:
Epidermal Growth Factor (EGF)
Relevance: EGF, like PDGF, accelerates duodenal ulcer healing and reverses the negative effects of indomethacin on ulcer repair in rats []. This further supports the potential therapeutic use of growth factors in mitigating the gastrointestinal side effects of indomethacin.
Source and Classification
Indomethacin was first synthesized in the 1960s and has since been widely used in clinical settings. It belongs to the class of drugs known as NSAIDs, which function by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thereby decreasing the production of prostaglandins that mediate inflammation and pain responses.
Synthesis Analysis
Methods
Indomethacin can be synthesized through various methods, including traditional and modern approaches. The traditional synthesis involves several steps starting from 4-methoxyphenyl hydrazine and methyl levulinate. This method includes the formation of intermediates such as phenylhydrazone, followed by isomerization and cyclization to yield indomethacin.
Technical Details:
Initial Reaction: The condensation of levulinic acid with p-chlorobenzoyl-p-methoxy-phenyl-hydrazine occurs under acidic conditions to form an intermediate.
Isomerization: This intermediate undergoes isomerization to form a hydrazo compound.
Transposition: The hydrazo compound then undergoes o-benzydinic transposition.
Cyclization: Finally, cyclization leads to the formation of indomethacin.
A more efficient modern synthesis has been developed using β-sulfonate modified aryl hydrazines, which allows for a more streamlined production process with fewer steps.
Molecular Structure Analysis
Structure
Indomethacin has a complex molecular structure characterized by an indole ring system attached to a carboxylic acid moiety. The structural formula can be represented as follows:
C19H16ClNO4
Data
Molecular Weight: 357.79 g/mol
Melting Point: Approximately 160 °C
Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
Chemical Reactions Analysis
Reactions
Indomethacin is subject to various chemical reactions, particularly degradation under certain conditions. It can decompose into products such as 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid.
Technical Details:
Degradation Products: Monitoring during pharmaceutical manufacturing is essential due to the formation of these degradation products.
Analytical Methods: High-performance liquid chromatography (HPLC) is commonly employed for the simultaneous determination of indomethacin and its impurities during quality control processes.
Mechanism of Action
Indomethacin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, indomethacin reduces the synthesis of prostaglandins, which are responsible for mediating inflammation, pain, and fever.
Process
The mechanism can be summarized as follows:
Inhibition of COX Enzymes: Indomethacin binds to the active site of COX enzymes.
Reduction of Prostaglandin Synthesis: This inhibition leads to decreased levels of prostaglandins.
Therapeutic Effects: The resultant reduction in prostaglandins alleviates symptoms associated with inflammation and pain.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Indomethacin appears as a white or off-white crystalline powder.
Odor: Odorless.
Taste: Bitter.
Chemical Properties
pH Range: Typically between 5.0 to 7.0 when dissolved in water.
Stability: Indomethacin is stable under normal conditions but can degrade when exposed to heat or moisture.
Relevant data from thermal studies indicate that indomethacin exhibits significant weight loss at elevated temperatures, suggesting careful handling during storage.
Applications
Indomethacin is widely utilized in clinical settings for its anti-inflammatory properties. Its applications include:
Treatment of arthritis (rheumatoid arthritis and osteoarthritis)
Management of acute gout attacks
Alleviation of pain associated with various inflammatory conditions
Use in certain cases of patent ductus arteriosus in premature infants due to its ability to inhibit prostaglandin synthesis.
In water, 0.937 mg/L at 25 °C Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water 1 g in about 30 mL chloroform 2.40e-03 g/L
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Indomethacin Sodium is the sodium salt of indomethacin, a methylated indole derivative with anti-inflammatory, analgesic-antipyretic and tocolytic effects. Indomethacin is a non-selective, reversible, and competitive inhibitor of cyclooxygenases 1 and 2, thereby blocking the conversion of arachidonic acid into prostaglandin precursors. Consequently, prostaglandin synthesis is decreased, and prostaglandin-mediated activities are prevented, including pain, inflammation, fever and uterine contraction. A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES. See also: Indomethacin (has active moiety).
Bone resorption inhibitor. Inhibits macrophage migration to site of inflammation in vivo. Inhibits proliferation and causes apoptosis in cancer cells in vitro. Bone density conservation, antitumor and anti-inflammatory agent. Incadronate Disodium, also known as Cimadronate and YM-175, is a bone resorption inhibitor. Incadronate disodium inhibits macrophage migration to site of inflammation in vivo and proliferation and causes apoptosis in cancer cells in vitro. Incadronate disodium is a bone density conservation, antitumor and anti-inflammatory agent.
INCB052793 is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1), with potential antineoplastic activity. Upon oral administration, INCB052793 specifically binds to and inhibits the phosphorylation of JAK1, which interferes with JAK-dependent signaling and may lead to an inhibition of cellular proliferation in JAK1-overexpressing tumor cells. The JAK-STAT (signal transducer and activator of transcription) signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.
INCB053914 is a novel, ATP-competitive, small molecule, pan-inhibitor of PIM kinases. INCB053914 is potent against PIM1, PIM2 and PIM3 and highly selective. INCB053914 is active as a single agent in the majority of cell lines derived from different hematological malignancies, including MM, AML, DLBCL, MCL and T-ALL, with IC50 values ranging from 3 - 300 nM. INCB053914 inhibits phosphorylation of S6RP, P70S6K, 4E-BP-1 and BAD, known PIM kinase targets. INCB053914 may be useful as monotherapy or in combination with other agents for treating hematologic malignancies that are dependent on PIM kinase activity for growth and survival.
Uzansertib is under investigation in clinical trial NCT02587598 (Study of INCB053914 in Subjects With Advanced Malignancies). Uzansertib is an orally available, small molecule and selective ATP-competitive pan-inhibitor of proviral integration sites for Moloney murine leukemia virus (PIM) kinases, with potential antineoplastic activity. Upon oral administration, uzansertib binds to and inhibits the activities of the three PIM isoforms, PIM1, PIM2 and PIM3. This prevents phosphorylation of their downstream targets and inhibits proliferation in cells that overexpress PIMs. PIMs, constitutively active proto-oncogenic serine/threonine kinases upregulated in various types of cancers, play key roles in tumor cell proliferation and survival.
INCB054329, also known as INCB-54329, is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to INCB054329 treatment with IC50 values below 500 nM in cell proliferation assays. INCB054329 down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. INCB054329 as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.